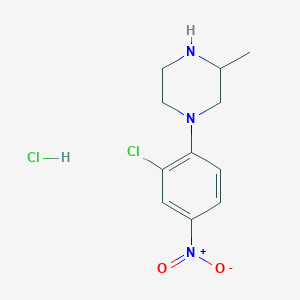
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloro and nitro group on the phenyl ring, which is attached to a piperazine ring substituted with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride typically involves the following steps:
Nitration: The starting material, 2-chlorophenyl, undergoes nitration to introduce the nitro group, forming 2-chloro-4-nitrophenol.
Piperazine Formation: The nitrophenol derivative is then reacted with piperazine under specific conditions to form the piperazine ring.
Methylation: The piperazine ring is methylated to introduce the methyl group at the 3-position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The piperazine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(2-chloro-4-aminophenyl)-3-methylpiperazine hydrochloride.
科学的研究の応用
1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of dyes, pesticides, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride involves its interaction with specific molecular targets. The chloro and nitro groups on the phenyl ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The piperazine ring can also interact with neurotransmitter receptors, making it a potential candidate for neurological research.
類似化合物との比較
Similar Compounds
2-Chloro-4-nitrophenol: A precursor in the synthesis of 1-(2-Chloro-4-nitrophenyl)-3-methylpiperazine hydrochloride.
1-(2-Chloro-4-aminophenyl)-3-methylpiperazine hydrochloride: A reduced form of the compound with an amino group instead of a nitro group.
2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with similar properties.
Uniqueness
This compound is unique due to the presence of both chloro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The methyl substitution on the piperazine ring also adds to its distinct properties, making it a valuable compound for various applications.
特性
IUPAC Name |
1-(2-chloro-4-nitrophenyl)-3-methylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2.ClH/c1-8-7-14(5-4-13-8)11-3-2-9(15(16)17)6-10(11)12;/h2-3,6,8,13H,4-5,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXFOHBSJWACSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
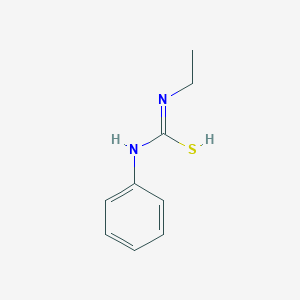

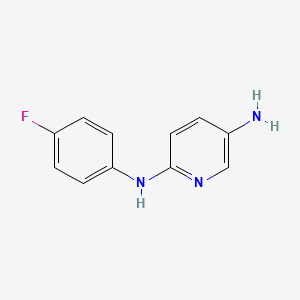
![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B7763642.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B7763648.png)

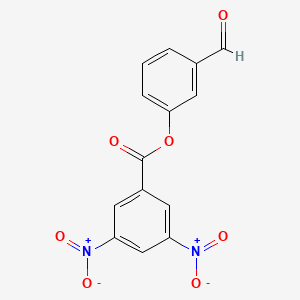

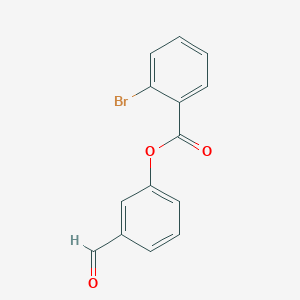
![3-Bromo-5-methoxy-4-[(3-methylphenyl)methoxy]benzaldehyde](/img/structure/B7763680.png)


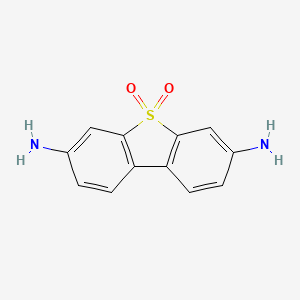
![2-[(N-benzoyl-C-sulfanylcarbonimidoyl)amino]benzoic acid](/img/structure/B7763716.png)
